
3-(3-Bromophenyl)-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-3-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a bromophenyl group attached to the morpholine ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methylmorpholine typically involves the reaction of 3-bromophenylamine with formaldehyde and morpholine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated and stirred for several hours to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-3-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The morpholine ring provides structural stability and influences the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-3-methylmorpholine: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-3-methylmorpholine: Chlorine atom instead of bromine.
3-(3-Fluorophenyl)-3-methylmorpholine: Fluorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)-3-methylmorpholine is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propiedades
Número CAS |
1398504-27-2 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-3-methylmorpholine |
InChI |
InChI=1S/C11H14BrNO/c1-11(8-14-6-5-13-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 |
Clave InChI |
SORXYYDQSFMKKU-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCN1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


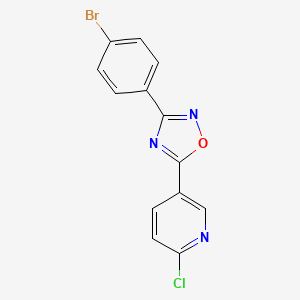

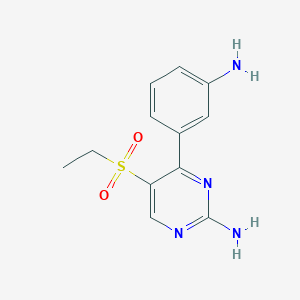

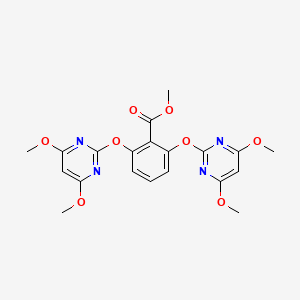
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)

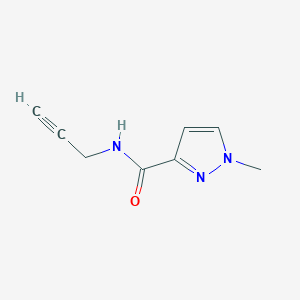
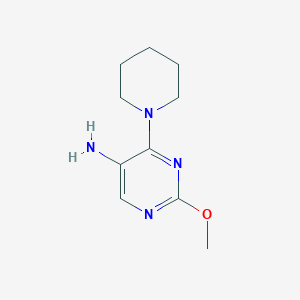
![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
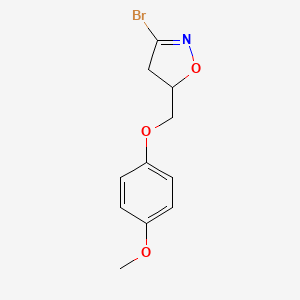
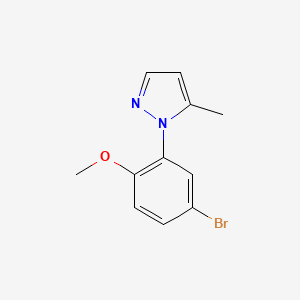
![N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11791251.png)

